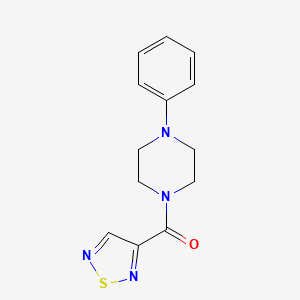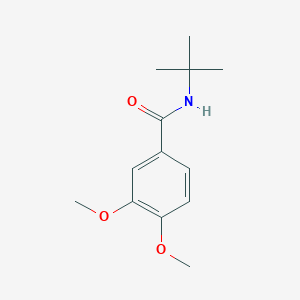![molecular formula C17H17Cl2NO2 B5781120 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been shown to have potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mecanismo De Acción
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its phosphorylation by upstream kinases. This results in the activation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has also been shown to inhibit dephosphorylation of AMPK by protein phosphatase 2C, leading to sustained activation of the enzyme.
Biochemical and Physiological Effects:
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In adipocytes, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide increases glucose uptake and enhances insulin sensitivity. In skeletal muscle, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide increases glucose uptake and fatty acid oxidation. In the liver, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide decreases gluconeogenesis and increases fatty acid oxidation. In the brain, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been shown to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has several advantages for use in lab experiments. It is a potent and selective activator of AMPK, which allows for the study of specific AMPK-mediated pathways. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has some limitations, such as its potential off-target effects and its short half-life in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide and its potential therapeutic applications. One direction is the development of more potent and selective AMPK activators that can overcome the limitations of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide. Another direction is the investigation of the role of AMPK in cancer metabolism and the development of AMPK-targeted cancer therapies. Additionally, the potential neuroprotective effects of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide and its derivatives warrant further investigation in neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of N-isopropylbenzamide with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 2,4-dichlorophenylacetic acid to form the corresponding amide. The final step involves the deprotection of the Boc group to yield 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide.
Aplicaciones Científicas De Investigación
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been extensively studied in various preclinical models, including cell lines, animal models, and human samples. The compound has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has also been shown to induce autophagy and inhibit mTOR signaling, suggesting potential applications in cancer therapy.
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)20-17(21)13-5-3-4-12(8-13)10-22-16-7-6-14(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTDHMVLQCMHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorophenoxy)methyl]-N-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)




![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)
![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)
![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)


